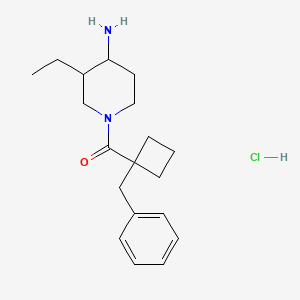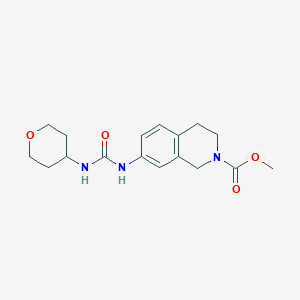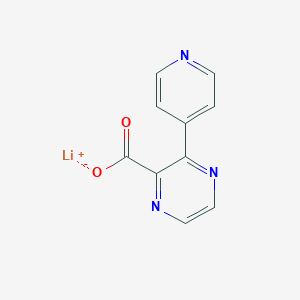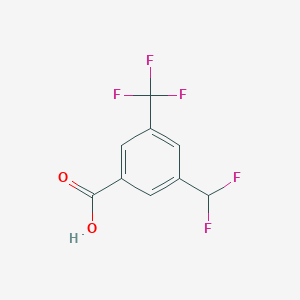
(4-Amino-3-ethylpiperidin-1-yl)-(1-benzylcyclobutyl)methanone;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Amino-3-ethylpiperidin-1-yl)-(1-benzylcyclobutyl)methanone;hydrochloride, also known as AEB, is a novel psychoactive substance that has gained attention in recent years due to its potential use in scientific research. AEB is a synthetic compound that belongs to the class of cathinones, which are known to have stimulant properties. AEB is structurally similar to other cathinones, such as mephedrone and methylone, but its effects on the central nervous system are not well understood.
科学的研究の応用
Crystal Structure and Synthesis
- The compound shares structural similarities with other piperidine derivatives. For example, the crystal structure of a related compound involving piperidine rings was studied, revealing specific dihedral angles and intermolecular hydrogen bonds (Revathi et al., 2015).
- Another study involved the synthesis of a compound with a piperidine ring, which was found to be a potent NR2B subunit-selective antagonist of the NMDA receptor (Borza et al., 2007).
Antimicrobial and Anticancer Activity
- Research on similar piperidine derivatives includes exploring their antimicrobial properties. For instance, amide derivatives of piperazine were synthesized and displayed variable antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
- Additionally, pyrazole derivatives with a piperidine moiety have shown promising anticancer activity, surpassing the effectiveness of certain reference drugs in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016).
CNS Receptor Interaction and Drug Design
- Piperidine derivatives have been synthesized for potential interactions with central nervous system receptors. Some compounds showed promising interaction with σ1-receptors, indicating potential CNS therapeutic applications (Beduerftig, Weigl, & Wünsch, 2001).
- The structure-based drug design of 4-arylpyridine derivatives, including a compound with a benzyl-piperidine unit, led to the discovery of potent inhibitors for cholesterol 24-hydroxylase, a brain-specific enzyme. This research has implications for treating neurological conditions (Koike et al., 2021).
Synthesis and Theoretical Studies
- Various studies have focused on the synthesis and theoretical examination of compounds containing piperidine or similar structures, exploring their potential applications in different fields (Shahana & Yardily, 2020).
作用機序
Mode of Action
It is known that the interaction of a compound with its targets can lead to changes in cellular processes, which can have therapeutic effects .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, including its absorption, distribution, metabolism, and excretion
Result of Action
It is known that the result of a compound’s action can be observed at the molecular and cellular levels, leading to changes in cellular processes .
Action Environment
It is known that factors such as temperature, humidity, and light can influence the action of a compound .
特性
IUPAC Name |
(4-amino-3-ethylpiperidin-1-yl)-(1-benzylcyclobutyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O.ClH/c1-2-16-14-21(12-9-17(16)20)18(22)19(10-6-11-19)13-15-7-4-3-5-8-15;/h3-5,7-8,16-17H,2,6,9-14,20H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKSYLUNLFKQQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1N)C(=O)C2(CCC2)CC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-3-ethylpiperidin-1-yl)-(1-benzylcyclobutyl)methanone;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5R)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2418888.png)
![2-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2418890.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2418896.png)
![2-[(1-Ethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2418897.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2418898.png)


![N-benzyl-1-(furan-2-ylmethyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2418904.png)




